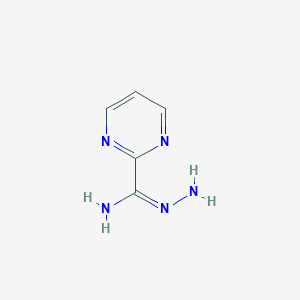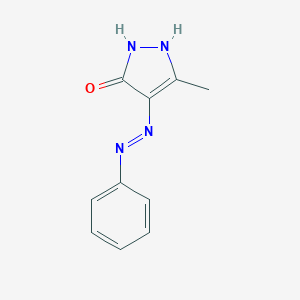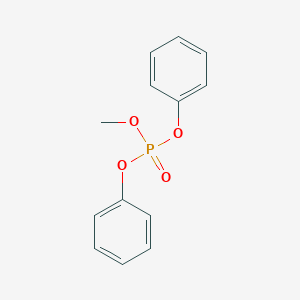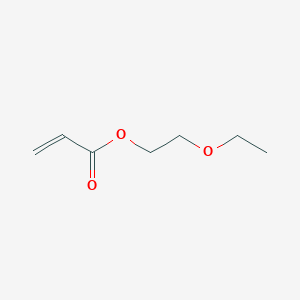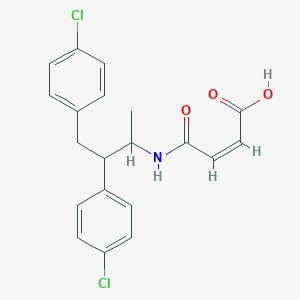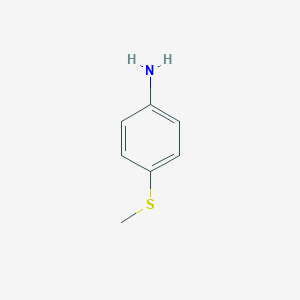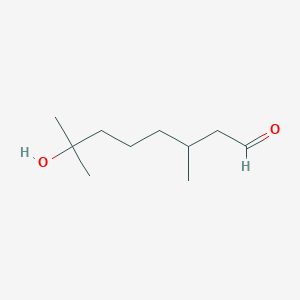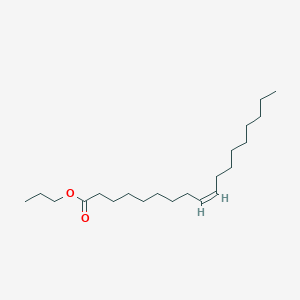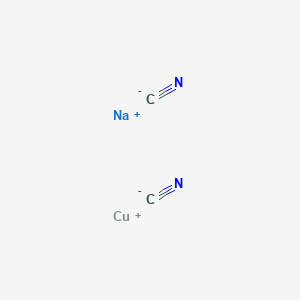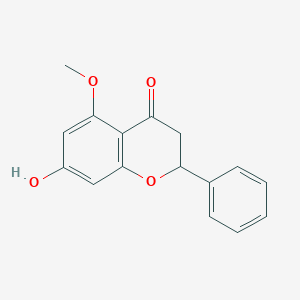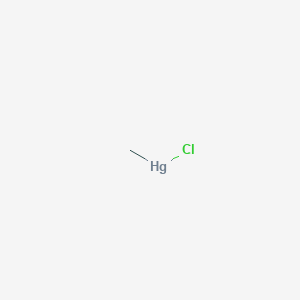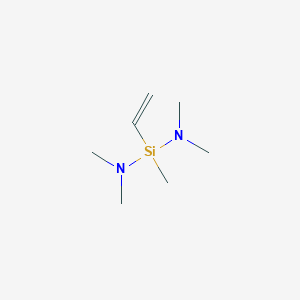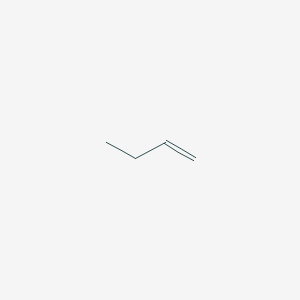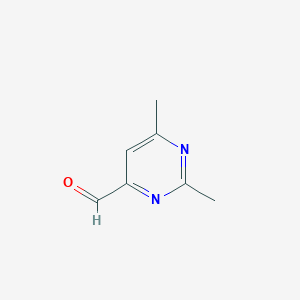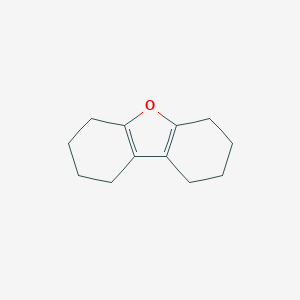
1,2,3,4,6,7,8,9-Octahydrodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7,8,9-Octahydrodibenzofuran (ODBF) is a cyclic organic compound that is commonly used in scientific research. ODBF is a colorless liquid that is soluble in water and has a characteristic odor. It is also known as 1,2,3,4,6,7,8,9-octahydro-1H-indene or 1,2,3,4,6,7,8,9-octahydrodibenzo[b,d]furan.
Mécanisme D'action
The mechanism of action of ODBF is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cell growth, and their inhibition by ODBF may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
ODBF has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ODBF has also been shown to induce apoptosis (cell death) in cancer cells and to inhibit the replication of certain viruses, such as the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ODBF in laboratory experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, its chronic toxicity has not been fully studied. Another advantage is its ability to penetrate cell membranes, which may contribute to its therapeutic effects. One limitation of using ODBF in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research involving ODBF. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. ODBF has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use as an anti-cancer agent. ODBF has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of ODBF and its potential therapeutic targets.
Méthodes De Synthèse
ODBF can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. The Diels-Alder reaction between cyclopentadiene and maleic anhydride can produce ODBF. Another method involves the reduction of dibenzofuran using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
ODBF has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent. ODBF has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
1010-77-1 |
|---|---|
Nom du produit |
1,2,3,4,6,7,8,9-Octahydrodibenzofuran |
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octahydrodibenzofuran |
InChI |
InChI=1S/C12H16O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2 |
Clé InChI |
JVIONGJDHOSXDV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)CCCC3 |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)CCCC3 |
Synonymes |
1,2,3,4,6,7,8,9-Octahydrodibenzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



